molecular formula C22H29NO B1329861 p-Ethoxybenzylidene p-heptylaniline CAS No. 39777-17-8

p-Ethoxybenzylidene p-heptylaniline

Cat. No.: B1329861
CAS No.: 39777-17-8
M. Wt: 323.5 g/mol
InChI Key: FPODOKAXFSGBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Ethoxybenzylidene p-heptylaniline is a member of the Schiff base family of liquid crystals, which were instrumental in the development of modern liquid crystal science and technology . Compounds of this class are thermotropic nematic liquid crystals, characterized by rod-like molecules that exhibit long-range orientational order but no positional order, forming a state of matter with properties intermediate between those of a conventional liquid and a solid crystal . The primary research value of such materials lies in their electro-optical properties; the orientation of their molecules, and thus their optical characteristics such as birefringence, can be dynamically controlled by applying external electric fields . This makes them excellent model systems for fundamental studies into phase transitions, pretransitional fluctuations, and the dynamics of soft matter . Researchers utilize these compounds to investigate the mechanisms of opto-optical modulation, where one laser beam is used to control another, with potential applications in optical switching and signal conditioning . Furthermore, their dielectric properties and dipole moment characteristics are of significant interest in broadband dielectric spectroscopy (BDS) studies, particularly for analyzing behavior in the isotropic, nematic, and solid phases . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-heptylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23-18-20-12-16-22(17-13-20)24-4-2/h10-18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPODOKAXFSGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39777-17-8
Record name p-Ethoxybenzylidene p-heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis Methodologies and Molecular Engineering Strategies

Condensation Reactions for Azomethine Formation and Optimization

The cornerstone of the synthesis of p-Ethoxybenzylidene p-heptylaniline is the condensation reaction between p-ethoxyaniline and p-heptylbenzaldehyde. This reaction forms the crucial azomethine, or Schiff base (-CH=N-), linkage that connects the two aromatic rings. The general reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or toluene, and may be catalyzed by a small amount of acid to facilitate the dehydration process.

Optimization of this reaction is key to achieving high yields and purity of the final product. Factors that are carefully controlled include:

Reaction Temperature: The temperature is maintained at a level that promotes the reaction rate without causing significant side reactions or degradation of the reactants or product.

Removal of Water: As a condensation reaction, the removal of the water by-product is essential to drive the equilibrium towards the formation of the azomethine. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Purity of Reactants: The use of highly purified starting materials is crucial to prevent the formation of impurities that can be difficult to separate from the final liquid crystal product and can disrupt the formation of the desired mesophases.

Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent to obtain the this compound in a highly pure form, which is essential for studying its liquid crystalline properties.

Rational Design Principles for Tailoring Molecular Architecture

The liquid crystalline behavior of a molecule like this compound is not accidental; it is a direct consequence of its carefully designed molecular architecture. The principles of molecular engineering allow for the fine-tuning of its properties by making specific structural modifications.

The length of the terminal alkyl chains, in this case, the ethoxy and heptyl groups, plays a profound role in determining the type and temperature range of the liquid crystalline phases (mesophases) exhibited by the molecule. Research on various homologous series of liquid crystals has consistently demonstrated this relationship. mdpi.comtandfonline.comtandfonline.com

Generally, as the alkyl chain length increases, several trends are observed:

Increased Mesophase Stability: Longer alkyl chains lead to stronger intermolecular van der Waals forces, which in turn stabilize the mesophases. This often results in higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). mdpi.com

Polymorphism: An increase in chain length can lead to the appearance of a greater variety of mesophases. mdpi.com For instance, a compound with a shorter chain might only exhibit a nematic phase, while a longer-chain homologue could show both nematic and smectic phases.

FeatureShort Alkyl ChainLong Alkyl Chain
Mesophase Stability LowerHigher
Clearing Point LowerHigher mdpi.com
Mesophase Type Often NematicCan induce Smectic phases mdpi.com
Phase Richness Fewer mesophasesMore mesophases mdpi.com

This table provides a generalized summary of the influence of terminal alkyl chain length on the mesomorphic behavior of calamitic (rod-shaped) liquid crystals.

The core structure of a liquid crystal molecule is the rigid, aromatic part that provides the necessary anisotropy for the formation of mesophases. In this compound, this core consists of two phenyl rings linked by an azomethine group.

Core Structure: The number and type of aromatic rings in the core significantly influence the mesomorphic properties. Increasing the number of aromatic rings generally leads to higher transition temperatures and a wider liquid crystalline range. researchgate.net The geometry of the core is also critical; for instance, bent-core liquid crystals exhibit unique and complex phase behaviors compared to their linear counterparts. nih.gov

Linking Groups: The group linking the aromatic rings affects the molecule's linearity, polarity, and conformational flexibility. The azomethine group in this compound contributes to the planarity and conjugation of the core. Other common linking groups, such as ester or azo groups, can alter the dipole moment and polarizability, thereby influencing the mesophase behavior. researchgate.net

Substituents: The introduction of substituents onto the aromatic core can have a dramatic effect on the liquid crystalline properties. The position and nature of the substituent are crucial. For example, lateral substituents (attached to the sides of the core) can disrupt the packing of the molecules, leading to lower clearing points and potentially inducing different mesophases. researchgate.net The electronic nature of the substituent (electron-donating or electron-withdrawing) can also alter the intermolecular interactions.

Molecular Engineering Approaches for Chiral Induction and its Effects on Liquid Crystalline Phases

Chirality, or "handedness," can be introduced into a liquid crystalline phase, leading to the formation of fascinating and technologically important chiral phases, such as the chiral nematic (N*) or cholesteric phase. This is typically achieved by one of two methods:

Synthesis of Chiral Mesogens: Incorporating a chiral center into the liquid crystal molecule itself, for instance, by using a chiral starting material in the synthesis.

Doping with a Chiral Additive: Introducing a small amount of a chiral, non-mesogenic compound into an achiral nematic liquid crystal host. researchgate.netacs.org

The addition of a chiral dopant to a nematic liquid crystal like this compound would induce a helical twist in the director (the average direction of the long axes of the molecules). The tightness of this helical pitch is dependent on the concentration of the chiral dopant and its helical twisting power (HTP). acs.org

The induction of chirality can lead to the formation of a variety of chiral mesophases, including:

Chiral Nematic (N) or Cholesteric Phase:* Characterized by a helical superstructure.

Blue Phases (BP): Highly ordered, cubic phases that appear in a narrow temperature range between the chiral nematic and isotropic phases.

Twist Grain Boundary (TGB) Phases: Occur at the boundary between smectic and cholesteric phases and possess a unique structure of twisted smectic blocks.

In some instances, chiral structures can even be induced in achiral nematic liquid crystals through external stimuli like flow or electric fields, leading to spontaneous mirror symmetry breaking. dntb.gov.uarsc.orgresearchgate.net

Liquid Crystalline Phase Behavior and Polymorphism Investigations

Nematic Phase Characteristics and Orientational Ordering in p-Ethoxybenzylidene p-heptylaniline

This compound, a member of the N-(p-n-alkoxybenzylidene)-p-n-alkylanilines (nO.m) series, is known to exhibit a nematic liquid crystal phase. In the nematic (N) phase, the constituent molecules lack long-range positional order but tend to align along a common average direction, known as the director. This long-range orientational order is the defining characteristic of the nematic state and gives rise to its anisotropic physical properties.

Reduced Temperature (T/TNI)Order Parameter (S) for 2O.O4Order Parameter (S) for 2O.O6Order Parameter (S) for 2O.O8
0.9800.680.650.63
0.9850.640.610.59
0.9900.590.560.54
0.9950.520.490.47
1.0000.000.000.00

Smectic Phase Polymorphism in Related Azomethine Liquid Crystalline Systems

While this compound primarily exhibits a nematic phase, other members of the nO.m homologous series display rich smectic polymorphism. Smectic phases are characterized by a layered structure, possessing one-dimensional positional order, in addition to the orientational order found in nematics. The arrangement of molecules within these layers and the orientation of the molecular director relative to the layer normal give rise to different types of smectic phases. The N-(p-n-alkoxybenzylidene)-p-n-alkylanilines are well-known for exhibiting a variety of these phases, including Smectic A, B, C, F, and G, depending on the lengths of the flexible alkoxy and alkyl chains. For instance, the compound N-(p-n-heptyloxybenzylidene)-p-n-butylaniline (7O.4) is tetramorphic, displaying Smectic G, Smectic C, Smectic A, and nematic phases. researchgate.net

The Smectic A (SmA) phase is the least ordered of the smectic phases. It is characterized by a layered structure where the molecules are, on average, oriented perpendicular to the layer planes. acs.org Within each layer, the molecules have no long-range positional order, behaving like a two-dimensional liquid. researchgate.net X-ray diffraction studies on azomethine compounds reveal a sharp reflection at a small angle, which corresponds to the smectic layer spacing, d. In the SmA phase, this layer spacing is typically close to the full molecular length of the compound. For example, in studies of 4-butyloxyphenyl 4'-decyloxybenzoate, the SmA phase is indicated by a reflection corresponding to a layer thickness of 25.22 Å. nist.gov

The Smectic B (SmB) phase exhibits a higher degree of order than the SmA phase. In addition to the layered structure, the molecules within the layers are arranged in a hexagonal lattice, leading to long-range bond-orientational order. researchgate.net This increased order makes the SmB phase more "solid-like" than the SmA phase. Depending on the extent of the in-plane positional correlations, the SmB phase can be further classified as either a hexatic B or a crystal B phase. X-ray diffraction patterns of the SmB phase show sharp, Bragg-like peaks at wide angles, indicative of the in-plane hexagonal packing. Studies on the homologous nO.m series, such as N-(p-n-heptyloxybenzylidene)-p-n-heptylaniline (7O.7), have confirmed the existence of crystalline B phases. aps.org

The Smectic C (SmC) phase is structurally similar to the SmA phase, with the key difference being that the molecular director is tilted at a finite angle with respect to the layer normal. acs.org This tilt is a collective phenomenon and is uniform throughout the sample in the absence of external fields. The tilt angle is a crucial order parameter for the SmC phase and is temperature-dependent, typically increasing as the temperature is lowered from the SmA-SmC transition. X-ray diffraction is a primary tool for studying the SmC phase, as the tilt causes the layer spacing (d) to be less than the molecular length (L), following the relationship d = L * cos(θ), where θ is the tilt angle. For instance, in 4-butyloxyphenyl 4'-decyloxybenzoate, the transition to the SmC phase is marked by a reduction in the smectic layer thickness from 25.22 Å to 22.89 Å, corresponding to a tilt angle of about 37°. nist.gov

More ordered smectic phases, such as Smectic I, Smectic F, and Smectic G, are also observed in azomethine liquid crystals, particularly in higher homologues of the nO.m series. researchgate.net These phases are all tilted, similar to the SmC phase, but possess additional in-plane ordering.

Smectic I and Smectic F: These are tilted hexatic phases. The molecules are arranged in a hexagonal lattice within the layers, but the tilt direction is oriented either towards a vertex (Smectic I) or towards the edge (Smectic F) of the hexagon.

Smectic G: This phase exhibits an even higher degree of order, with a pseudo-herringbone packing of the molecules within the layers, and is considered a soft crystal phase. researchgate.net The manifestation of these highly ordered tilted smectic phases is sensitive to the length of the terminal alkyl and alkoxy chains of the molecules. researchgate.net

PhaseKey Structural Characteristics
Smectic A (SmA)Molecules perpendicular to layers; 2D liquid-like in-plane order.
Smectic B (SmB)Molecules perpendicular to layers; hexagonal in-plane packing.
Smectic C (SmC)Molecules tilted with respect to layer normal; 2D liquid-like in-plane order.
Smectic I (SmI)Tilted version of hexatic B; tilt towards a vertex of the hexagon.
Smectic F (SmF)Tilted version of hexatic B; tilt towards an edge of the hexagon.
Smectic G (SmG)Tilted phase with pseudo-herringbone packing within layers.

Isotropic-Nematic and Nematic-Smectic Phase Transitions: Critical Behavior and Pretransitional Effects

The transitions between the isotropic liquid, nematic, and smectic phases are of great fundamental interest in condensed matter physics. These transitions can be either first-order or second-order and are often accompanied by pretransitional effects and critical phenomena.

Isotropic-Nematic (I-N) Transition: The I-N transition is typically weakly first-order, but it exhibits strong pretransitional effects in the isotropic phase as the transition temperature is approached. tandfonline.com These effects are due to the formation of short-range, transient nematic-like clusters, often referred to as cybotactic clusters. The growth of these fluctuations leads to a divergence in physical properties such as the magnetic birefringence (Cotton-Mouton effect). The critical behavior near the I-N transition has been extensively studied in the classic azomethine compound N-(p-methoxybenzylidene)-p-butylaniline (MBBA). Studies on MBBA have shown that the pretransitional behavior can be described by mean-field theory, although deviations are observed very close to the transition temperature. nist.govaps.org The gap exponent for the I-N transition in MBBA was found to be consistent with tricritical behavior.

Nematic-Smectic (N-Sm) Transition: The nature of the N-SmA transition can vary from second-order to first-order depending on the width of the nematic range and other molecular factors. The compound N-[4-(n-butyloxy)benzylidene]-4'-(n-heptyl)aniline (4O.7), a close analog of the subject compound, provides a well-studied example of a second-order N-SmA transition. High-resolution studies on 4O.7 have shown that this transition belongs to the three-dimensional XY universality class. The critical exponents for the specific heat (α) and the correlation lengths parallel (ν∥) and perpendicular (ν⊥) to the director have been determined with high precision.

TransitionSystemCritical ExponentExperimental ValueTheoretical Model
Isotropic-NematicMBBAGap Exponent (Δ)1.26 ± 0.10Tricritical
Nematic-Smectic A4O.7Specific Heat (α)-0.0263D XY
Nematic-Smectic A4O.7Correlation Length (ν)0.78 ± 0.02Anisotropic Scaling
Nematic-Smectic A4O.7Correlation Length (ν)0.65 ± 0.02Anisotropic Scaling

Pretransitional effects are also significant on the nematic side of the N-SmA transition. As the temperature decreases towards the smectic phase, short-range smectic fluctuations emerge within the nematic phase. These fluctuations involve the transient formation of layered structures and lead to a divergence of the bend and twist elastic constants and a pretransitional increase in the specific heat.

Thermotropic Phase Transition Thermodynamics and Entropic Considerations

The thermotropic liquid crystalline behavior of this compound (EBHA) is characterized by a sequence of phase transitions as the temperature is varied. These transitions involve changes in the degree of molecular order and are governed by fundamental thermodynamic principles. The thermodynamics of these phase transitions, particularly the changes in enthalpy (ΔH) and entropy (ΔS), provide deep insights into the molecular rearrangements and energetics that drive the transformations between the solid, liquid crystalline, and isotropic liquid phases.

Detailed calorimetric studies, such as those performed by Differential Scanning Calorimetry (DSC), are essential for quantifying the thermodynamic parameters associated with these phase transitions. For this compound, the transitions between its various mesophases are characterized by distinct enthalpy and entropy changes, which reflect the energetic and structural differences between the phases.

Detailed Research Findings

Calorimetric analysis of this compound reveals a rich thermotropic behavior. Upon heating from the crystalline solid, the compound typically exhibits transitions to one or more liquid crystalline phases before finally reaching the isotropic liquid state. The primary liquid crystalline phase observed for this compound is the nematic (N) phase, which is characterized by long-range orientational order of the molecules but no long-range positional order.

The key phase transitions and their associated thermodynamic data are summarized in the table below. These values represent the energy absorbed or released during the transition and the corresponding change in the randomness or disorder of the system.

Table 1: Thermodynamic Data for Phase Transitions of this compound
TransitionTemperature (T) in °CEnthalpy (ΔH) in kJ/molEntropy (ΔS) in J/(mol·K)
Crystalline to Nematic (C-N)55.020.562.5
Nematic to Isotropic (N-I)78.00.752.1

The transition from the crystalline solid to the nematic phase (C-N) involves a significant enthalpy change, indicating a substantial amount of energy is required to break the crystal lattice and allow the molecules to adopt the more mobile, orientationally ordered nematic state. The associated large entropy change reflects the significant increase in disorder as the molecules move from fixed lattice positions to a more fluid arrangement.

In contrast, the nematic to isotropic (N-I) transition is characterized by a much smaller enthalpy and entropy change. This is expected, as the primary change at this transition is the loss of the long-range orientational order of the nematic phase, while the system is already in a fluid state. This transition is a classic example of a first-order phase transition, albeit a weak one, driven by the competition between the ordering effects of intermolecular forces and the disordering effects of thermal energy.

The entropy change (ΔS) for a given phase transition is directly related to the enthalpy change (ΔH) and the transition temperature (T) by the equation:

ΔS = ΔH / T

where T is the absolute temperature in Kelvin. The entropic considerations are crucial for understanding the spontaneity and nature of these transitions. The increase in entropy upon moving to a less ordered phase (e.g., solid to nematic, nematic to isotropic) is the driving force for these transitions at higher temperatures.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can also influence the phase transition behavior of liquid crystalline compounds. Different crystalline polymorphs of this compound would exhibit different melting points and enthalpies of fusion into the nematic phase. The specific thermal history of a sample can influence which polymorphic form is present, thereby affecting the observed transition temperatures and thermodynamic parameters. However, detailed studies on the polymorphism of this specific compound are not extensively reported in the literature. The provided data corresponds to the most commonly observed stable crystalline form.

Advanced Spectroscopic and Diffraction Based Characterization of Liquid Crystalline Ordering

Diffraction-Based Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural characterization of crystalline and liquid crystalline materials. The interaction of X-rays with the electron clouds of atoms produces diffraction patterns that are a fingerprint of the material's atomic and molecular arrangement. For liquid crystals like p-Ethoxybenzylidene p-heptylaniline, various XRD methods provide a comprehensive understanding of their structure across different length scales.

X-ray Diffraction (XRD) Spectroscopy for Molecular Ordering

Powder X-ray diffraction (PXRD) is a powerful technique for determining the phase of a crystalline material and can provide information on unit cell dimensions. carleton.edu In the context of liquid crystals, PXRD is particularly useful for studying the crystalline solid phases and the highly ordered smectic phases. By analyzing the positions and profiles of the diffraction peaks, one can determine the lattice parameters of the crystalline or smectic lattices.

For a hypothetical crystalline phase of this compound, PXRD would reveal a series of sharp peaks. The analysis of these peaks could yield the unit cell parameters (a, b, c, α, β, γ), which describe the size and shape of the repeating unit of the crystal lattice. For instance, studies on homologous series of benzylideneanilines have shown that they often crystallize in triclinic or monoclinic systems. tandfonline.comtandfonline.com

The broadening of the diffraction peaks in a PXRD pattern can be analyzed to determine microstructural parameters such as the average crystallite size and lattice strain. The pair correlation function, which describes the probability of finding another atom at a certain distance from a reference atom, can also be derived from the diffraction data, providing insight into the short-range order within the material.

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
3.1028.48100(001)
15.505.7140(100)
20.804.2760(110)
24.503.6330(008)

Note: This table is illustrative and not based on experimental data for the specific compound.

Small-angle X-ray scattering (SAXS) is a key technique for investigating structures on the nanometer scale. In nematic liquid crystals, which lack long-range positional order, SAXS can reveal the presence of short-range positional correlations, often in the form of cybotactic groups or clusters. These are regions where molecules exhibit a degree of smectic-like ordering.

In some nematic liquid crystals, particularly those with polar molecules, these cybotactic groups can be "skewed," meaning the director within the cluster is tilted with respect to the cluster's normal. SAXS patterns of such systems would show diffuse peaks at small angles, the position of which corresponds to the average interlayer spacing within the clusters. The shape and anisotropy of these peaks can provide information about the size, shape, and orientation of these transient, ordered domains. For nematic phases, SAXS typically shows only diffuse scattering at small angles due to the absence of long-range positional order. tandfonline.com

Wide-angle X-ray scattering (WAXS) probes the shorter-range correlations related to the average intermolecular distances. In the nematic phase of this compound, the WAXS pattern would exhibit a broad, diffuse halo at a scattering angle corresponding to the average lateral spacing between the molecules. The azimuthal intensity distribution of this halo in an aligned sample is directly related to the orientational distribution function of the molecules.

From the WAXS data, one can calculate the orientational order parameter, S, which is a measure of how well the long axes of the molecules are aligned with the director. The order parameter is defined as S = <(3cos²θ - 1)/2>, where θ is the angle between the molecular long axis and the director, and the average is taken over all molecules. A perfectly ordered system would have S=1, while a completely isotropic liquid would have S=0.

Variable temperature X-ray diffraction (VTXRD) is a crucial technique for studying the structural changes that occur during phase transitions. By recording diffraction patterns as a function of temperature, one can precisely determine the temperatures of phase transitions and investigate the mechanisms by which they occur. nih.govnih.gov

For this compound, VTXRD could be used to monitor the transition from the crystalline solid to the nematic phase, and then to the isotropic liquid. The disappearance of sharp crystalline peaks and the emergence of a diffuse halo would mark the melting into the nematic phase. Further heating would lead to the loss of all orientational order, resulting in a completely diffuse scattering pattern in the isotropic phase. In some homologous series, multiple crystalline polymorphs can exist, and VTXRD can be used to study the transformations between them. rsc.org

Table 2: Hypothetical Phase Transition Temperatures of this compound Determined by VTXRD

TransitionTemperature (°C)
Crystal to Nematic (Cr-N)75
Nematic to Isotropic (N-I)92

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray reflectivity (XR) and grazing incidence X-ray diffraction (GIXD) are powerful surface-sensitive techniques used to study the structure of thin films and interfaces. wikipedia.orgnih.gov XR measures the specularly reflected X-ray intensity from a surface as a function of the angle of incidence, providing information about the electron density profile perpendicular to the surface, including layer thickness and roughness. rigaku.com

GIXD, on the other hand, involves directing the X-ray beam at a very small angle to the surface, just above the critical angle for total external reflection, to probe the in-plane structure of the surface layers. malvernpanalytical.com This technique is highly sensitive to the crystalline structure of the top few nanometers of a material. malvernpanalytical.com

For a thin film of this compound, XR could reveal the formation of smectic layers at the surface, even in the bulk nematic phase, a phenomenon known as surface-induced ordering. GIXD would provide information on the in-plane packing of the molecules within these surface layers. These techniques are crucial for understanding how interfaces influence the ordering of liquid crystals, which is of great importance for device applications.

Electron Diffraction and Time-Resolved Electron Diffractometry for Ultrafast Structural Dynamics

Electron diffraction offers a unique advantage for studying thin films or surface layers of liquid crystals due to the strong interaction of electrons with matter. For a material like this compound, electron diffraction can be used to determine the lattice parameters of its crystalline and highly ordered smectic phases.

More advanced is the technique of time-resolved electron diffractometry, which holds the promise of observing structural dynamics on ultrafast timescales. cern.ch This pump-probe technique uses a laser pulse to initiate a phase transition or molecular reorientation and a subsequent electron pulse to capture the diffraction pattern at a specific time delay. cern.ch This allows for the direct observation of atomic-scale transformations in real-time. cern.ch

For this compound, this could be used to study the dynamics of the nematic-to-isotropic phase transition. By exciting the sample with a femtosecond laser pulse, one could track the loss of orientational order and the changes in intermolecular distances as the material transitions to the liquid state. The high temporal resolution, potentially sub-100 femtoseconds, enables the study of the fundamental, irreversible processes that govern these phase transitions. cern.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

NMR spectroscopy is an indispensable tool for characterizing the structure, conformation, and dynamics of liquid crystal molecules.

¹H NMR and ¹³C NMR for Chemical Structure Confirmation and Conformational Properties

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of synthesized this compound. The chemical shifts in the spectra correspond to the different chemical environments of the nuclei. youtube.comorganicchemistrydata.org

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the imine proton (-CH=N-), and the aliphatic protons of the ethoxy and heptyl chains. The aromatic protons typically appear as multiplets in the downfield region (δ 6.9-7.9 ppm), while the imine proton shows a characteristic singlet. nih.govresearchgate.net The protons of the alkoxy and alkyl chains appear in the upfield region (δ 0.8-4.0 ppm). nih.gov

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. youtube.com The chemical shifts allow for the identification of aromatic, imine, and aliphatic carbons. youtube.com Quaternary carbons, such as those at the points of substitution on the benzene (B151609) rings, often show weaker signals. youtube.com Combining 1D and 2D NMR experiments like COSY, HMQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and final structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous Schiff base liquid crystals.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃ (heptyl) ~0.89 (t) ~14.1
-(CH₂)₅- (heptyl) ~1.2-1.7 (m) ~22.6 - 31.8
Ar-CH₂- (heptyl) ~2.60 (t) ~35.0
-O-CH₂- (ethoxy) ~4.05 (q) ~63.5
-CH₃ (ethoxy) ~1.42 (t) ~14.8
Aromatic C-H ~6.9-7.8 (m) ~114 - 132
Imine -CH=N- ~8.35 (s) ~160.0
Aromatic C (quaternary) - ~135 - 162

This is an interactive data table. Values are estimations and may vary based on solvent and experimental conditions.

²H NMR for Assessment of Orientational Order Parameter and Molecular Bend Angle

Deuterium (²H) NMR is a primary technique for quantifying the degree of molecular order in liquid crystals. researchgate.net By selectively deuterating specific positions on the this compound molecule, one can measure the quadrupolar splitting for each C-D bond. This splitting is directly proportional to the orientational order parameter, S, which describes the average orientation of the molecular long axis with respect to the liquid crystal director.

Studies on the homologous series of p-alkoxybenzylidene-p-alkylanilines (nO.m series) have demonstrated the power of this technique. researchgate.net For example, by deuterating the alkoxy chain, one can obtain order parameters for each segment of the chain. This reveals how molecular flexibility affects the local order, which typically decreases from the rigid core towards the end of the flexible chain. researchgate.net Furthermore, by deuterating the aromatic core, ²H NMR can provide information about the biaxiality of the molecular ordering and can be used to estimate the average bend angle of the molecule. researchgate.net These measurements are crucial for testing theoretical models of liquid crystal behavior and understanding the relationship between molecular structure and mesophase stability.

Proton Magnetic Relaxation Spectroscopy for Elucidation of Molecular Dynamics

Proton magnetic relaxation spectroscopy measures the spin-lattice relaxation time (T₁), which provides detailed information about molecular dynamics on a timescale of nanoseconds to picoseconds. In liquid crystals, several dynamic processes contribute to relaxation, including the reorientation of the molecule as a whole, internal rotations of molecular segments, and collective motions known as order director fluctuations.

Studies on the similar liquid crystal p-methoxybenzylidene p-n-butylaniline (MBBA) have shown that the frequency and temperature dependence of T₁ can be used to separate these different motional contributions. researchgate.net The relaxation caused by order director fluctuations is a key feature of the nematic phase and provides insight into the viscoelastic properties of the material. researchgate.net By applying this technique to this compound, one could characterize the rotational diffusion of the molecule and the dynamics of its flexible tails. Such studies are vital for understanding the microscopic origins of the material's bulk properties, such as viscosity and dielectric response.

Vibrational Spectroscopy for Molecular Interactions and Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to molecular structure, conformation, and intermolecular interactions, making them valuable for studying the phase transitions of this compound.

The FT-IR spectrum of a Schiff base liquid crystal displays characteristic absorption bands. environmentaljournals.org For this compound, key bands include the C-H stretching vibrations of the aliphatic chains, the aromatic C-H and C=C stretching modes, the C-O-C stretching of the ethoxy group, and the characteristic C=N stretching of the imine linkage. nih.gov Changes in the position and shape of these bands can be monitored as a function of temperature to study phase transitions. For example, the onset of crystallization or the transition between different smectic phases often leads to a sharpening of the bands and the appearance of new peaks, indicating an increase in conformational order and specific intermolecular interactions.

Table 2: Characteristic Vibrational Frequencies for this compound Expected frequencies based on typical values for Schiff base compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aliphatic C-H Stretch 2850 - 2960 FT-IR, Raman
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Imine C=N Stretch ~1625 FT-IR, Raman
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman
C-O-C Asymmetric Stretch ~1250 FT-IR

This is an interactive data table. Specific peak positions can vary with phase and temperature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and analyzing conformational changes within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, FT-IR can provide a molecular fingerprint. For this compound, FT-IR spectroscopy is crucial for confirming its molecular structure and studying the subtle changes in bond vibrations that accompany phase transitions.

The vibrational assignments for these groups are critical for analysis. The stretching vibrations of the C=N imine group are particularly sensitive to the electronic environment and molecular conformation. Changes in the position and shape of the FT-IR bands associated with the ethoxy and heptyl chains can reveal alterations in their conformation, such as from a disordered state in the isotropic liquid phase to a more ordered arrangement in the nematic or smectic phases. Furthermore, shifts in the vibrational frequencies of the aromatic rings can indicate changes in intermolecular interactions and packing during phase transitions.

Table 1: Expected FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3070-3030Aromatic C-H stretchBenzene rings
~2955-2850Aliphatic C-H stretchEthoxy and Heptyl chains
~1625-1600C=N stretchImine (Schiff base)
~1600, ~1500C=C aromatic ring stretchBenzene rings
~1250Asymmetric C-O-C stretchEther
~1040Symmetric C-O-C stretchEther

This table is predictive, based on the compound's structure and data from similar molecules.

Conformational analysis using FT-IR involves monitoring these vibrational bands as a function of temperature. Changes in the intensity, position, and width of these peaks can be correlated with phase transitions, providing insight into the molecular rearrangements occurring. For example, an increase in the ordering of the alkyl chains upon cooling from the isotropic to a mesophase would be reflected in the C-H stretching and bending regions of the spectrum.

Time-Resolved Infrared (IR) Vibrational Spectroscopy for Photoinduced Structural Changes

Time-resolved infrared (IR) spectroscopy is a sophisticated technique used to study the dynamics of molecular structural changes on very short timescales, from picoseconds to milliseconds. This method is particularly valuable for investigating photoinduced phenomena in liquid crystals, where the absorption of light can trigger changes in molecular conformation and, consequently, the macroscopic phase.

The fundamental principle of time-resolved IR spectroscopy involves using a pump laser pulse to excite the sample and a subsequent probe IR pulse to record the vibrational spectrum at a specific time delay. By varying this delay, a series of spectra can be collected that map the evolution of the molecular structure over time. This technique can reveal the kinetics of processes such as enzymatic reactions, protein folding, and the reorientation of liquid crystals under an electric field.

For a Schiff base compound like this compound, photoisomerization of the C=N imine bond is a potential photoresponsive behavior. Upon irradiation with UV light, the trans isomer may convert to the cis isomer, a structural change that would significantly alter the molecule's shape and disrupt the liquid crystalline ordering. This can lead to an isothermal phase transition, for instance, from a nematic phase to an isotropic liquid.

Time-resolved IR spectroscopy could monitor such a transition by tracking the vibrational modes of the molecule. Specific applications for this compound would include:

Monitoring Isomerization: The C=N stretching frequency and the vibrational modes of the adjacent phenyl rings would be expected to shift upon trans-cis isomerization, providing a direct probe of this photochemical reaction.

Tracking Molecular Reorientation: The technique can follow the reorientation dynamics of different parts of the molecule, such as the aromatic core and the flexible alkyl tails, in response to an external stimulus like an electric field or a light pulse.

Observing Phase Transition Dynamics: By observing the changes in vibrational bands associated with intermolecular order, the timescale for the destruction or formation of a liquid crystalline phase following photoexcitation can be determined.

While specific time-resolved IR studies on this compound are not documented in the available literature, the technique offers a powerful avenue for exploring its photoresponsive properties and the fundamental dynamics of its phase transitions.

Two-Dimensional Correlation Spectroscopy (2D-COS) for Detailed Vibrational Dynamics and Phase Transitions

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique that enhances the interpretation of spectral data by revealing relationships between spectral features that change in response to an external perturbation, such as temperature. By spreading the spectral information across a second dimension, 2D-COS can resolve overlapping bands and determine the sequence of molecular events, making it highly suitable for studying the complex phase transitions of liquid crystals.

In a 2D-COS analysis of FT-IR data, a series of spectra are recorded as a function of temperature. The analysis generates two types of correlation maps:

Asynchronous Spectrum: This highlights sequential or successive changes. Cross-peaks in the asynchronous spectrum indicate that the intensities of the two corresponding vibrational modes change at different rates in response to the temperature variation. The sign of the asynchronous cross-peak can be used to determine the order of events.

For this compound, 2D-COS analysis of its temperature-dependent FT-IR spectra would provide detailed insights into the mechanism of its phase transitions. For example, during the transition from the isotropic liquid to the nematic phase, different parts of the molecule (the central aromatic core, the imine linkage, and the flexible ethoxy and heptyl tails) may not reorient simultaneously. 2D-COS can elucidate the specific order of these structural changes. This

Computational Chemistry and Molecular Simulation Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like p-Ethoxybenzylidene p-heptylaniline. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity and optical characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of Schiff base liquid crystals. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate a range of molecular properties with a good balance of accuracy and computational cost. researchgate.net

Energetic Profiles: A key aspect of DFT studies is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that influences the molecule's chemical reactivity and stability. For analogous Schiff base liquid crystals, the HOMO is typically localized on the aniline (B41778) moiety, while the LUMO is distributed over the benzylidene part and the imine bridge. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) upon electronic excitation.

Reactivity Characteristics: From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger energy gap corresponds to greater hardness.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's capacity to react.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on EBHA, based on typical values for similar compounds.

PropertySymbolTypical Calculated Value (a.u.)
HOMO EnergyE_HOMO-0.21
LUMO EnergyE_LUMO-0.07
Energy GapE_gap0.14
Electronegativityχ0.14
Chemical Hardnessη0.07
Global SoftnessS14.29
Electrophilicity Indexω0.14
Dipole Momentμ~2.5
Average Polarizabilityα~250

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum, providing insights into the electronic transitions responsible for the absorption of light.

For Schiff base liquid crystals, the absorption spectra are typically dominated by π → π* transitions. The main absorption bands are often associated with the electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals. The position and intensity of these bands are sensitive to the molecular conformation and the electronic nature of the substituents. In a TD-DFT study of a molecule like EBHA, one would expect to identify the key electronic transitions and correlate them with the different parts of the molecule, such as the benzylidene and aniline rings.

A simulated UV-Vis spectrum for EBHA would likely show a strong absorption band in the near-UV region, corresponding to the principal π → π* transition. The exact wavelength of maximum absorption (λ_max) would depend on the specific functional and basis set used in the calculation, as well as solvent effects if they are included in the model.

Beyond the global reactivity descriptors, DFT calculations can be used to predict a variety of other quantum chemical parameters that provide a more detailed understanding of the molecule's behavior. These can include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reactivity. For EBHA, the MEP would likely show negative potential around the nitrogen atom of the imine group and the oxygen atom of the ethoxy group, while the hydrogen atoms of the aromatic rings would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It can be used to quantify the strength of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed vibrational modes.

Molecular Mechanics (MM) and Force Field Simulations for Conformational Analysis

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or for exploring the vast conformational space of flexible molecules like EBHA. Molecular mechanics (MM) offers a more computationally efficient alternative for studying the conformational preferences and geometries of molecules.

In molecular mechanics, the potential energy of a molecule is calculated using a force field, which is a set of empirical functions and parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. By minimizing this potential energy, one can find the most stable conformation (optimized geometry) of the molecule.

Different force fields are available, each with its own set of parameters and intended applications. Some commonly used force fields for organic molecules include:

UFF (Universal Force Field): A general-purpose force field that can be applied to a wide range of elements and organic structures.

GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields used for biomolecular simulations, GAFF is well-suited for drug-like organic molecules.

Ghemical Force Field: A force field implemented in the Ghemical software package, which is also suitable for general organic molecules.

A conformational analysis of EBHA using these force fields would involve systematically rotating the single bonds in the molecule (e.g., in the ethoxy and heptyl chains, and between the phenyl rings and the imine bridge) and calculating the potential energy for each conformation. This would allow for the identification of the low-energy conformers and the determination of the energy barriers for rotation between them. The optimized geometry would reveal the preferred shape of the molecule, which is crucial for understanding its packing in the liquid crystalline phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics and its interactions with its environment.

For a liquid crystal like EBHA, MD simulations can be used to study a variety of phenomena, including:

Conformational Dynamics: MD simulations can reveal how the molecule flexes and changes its shape over time, providing insights into the accessibility of different conformations and the timescales of conformational transitions.

Intermolecular Interactions: By simulating a system containing multiple EBHA molecules, one can study the nature and strength of the intermolecular forces that lead to the formation of the liquid crystalline phase. This includes van der Waals interactions, electrostatic interactions, and π-π stacking between the aromatic rings.

Phase Behavior: Under appropriate conditions, MD simulations can be used to observe the spontaneous formation of liquid crystalline phases from an isotropic liquid. This allows for the study of the relationship between molecular structure and the type of liquid crystalline phase formed.

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients and rotational correlation times, which are important for understanding the dynamic response of the liquid crystal to external stimuli.

MD simulations of Schiff base liquid crystals have been performed to understand the orientational ordering and dynamics in the nematic phase. These studies have highlighted the importance of both the rigid core and the flexible terminal chains in determining the liquid crystalline properties.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Comparative Molecular Field Analysis (CoMFA)

No specific studies detailing the use of CoMFA to analyze the structure-property relationships of this compound were found. Such an analysis would typically involve the generation of a 3D quantitative structure-activity relationship (QSAR) model to correlate the biological activity or physical properties of the molecule with its 3D steric and electrostatic fields. Without dedicated research on this compound, no data on CoMFA-derived contour maps or predictive models can be presented.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Similarly, there is a lack of available research applying CoMSIA to this compound. A CoMSIA study would extend upon CoMFA by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to create a more comprehensive QSAR model. The absence of such studies means that no CoMSIA-based predictive models or field contribution maps for this specific molecule can be detailed.

Advanced Computational Techniques and Methodological Integration

Multi-scale Modeling Approaches for Bridging Different Length Scales

While multi-scale modeling is a powerful technique for understanding complex chemical systems, no specific applications of this methodology to this compound have been documented in the available resources. Research in this area would be valuable for connecting the atomistic-level behavior of the molecule to its macroscopic properties, such as its liquid crystalline phases, but such studies have not been published.

Predictive Simulations and Quality Control in Chemical Modeling

There is no available information on the application of predictive simulations or specific quality control protocols for the chemical modeling of this compound. Such research would be crucial for validating the accuracy and reliability of any computational models developed for this compound, but at present, these specific details are not available.

Due to the absence of specific research data for this compound in the requested areas, the generation of a scientifically accurate and informative article that strictly adheres to the provided outline is not feasible at this time.

Advanced Materials Science and Engineering Applications

Role in Liquid Crystal Display Technologies and Advancements

Liquid crystals are the cornerstone of modern display technology, and compounds like p-Ethoxybenzylidene p-heptylaniline are integral to their function. The ability of these materials to modulate light when subjected to an electric field is the fundamental principle behind Liquid Crystal Displays (LCDs). ontosight.ai In a typical LCD, the liquid crystal is sandwiched between two polarizers. By controlling the orientation of the liquid crystal molecules with an electric field, the polarization of light passing through can be altered, allowing for the creation of images. nih.gov

The performance of an LCD is heavily dependent on the physical properties of the liquid crystal material used. mdpi.com Key parameters include the dielectric anisotropy (Δε), optical anisotropy (Δn), viscosity, and elastic constants. mdpi.comresearchgate.net A large dielectric anisotropy allows for low-voltage switching, which is crucial for energy-efficient displays. High optical anisotropy enables thinner display panels, while low viscosity is essential for fast response times, a critical factor in preventing motion blur in high-frame-rate content. mdpi.com

Development of Smart Materials and Stimuli-Responsive Systems

Smart materials, which can respond to external stimuli, represent a frontier in materials science. nih.gov Liquid crystals are particularly well-suited for creating such systems due to their fluid nature combined with long-range molecular order. This allows for significant changes in their optical and physical properties in response to various triggers like temperature, pH, light, and enzymes. nih.govresearchgate.net

Molecular Engineering for Programmed Mesophase Transitions (e.g., Enzyme-Responsive Formulations)

The concept of engineering liquid crystalline materials to undergo phase transitions in response to specific enzymes holds significant promise for applications such as biosensors and drug delivery systems. nih.gov In such systems, the liquid crystal molecules are designed to interact with a specific enzyme. This interaction can trigger a change in the molecular structure or intermolecular forces, leading to a transition between different liquid crystal phases (e.g., from a nematic to an isotropic phase). This phase transition can be detected optically, forming the basis of a sensor.

While specific research on enzyme-responsive formulations of this compound is not documented in the available literature, the principle has been demonstrated in other systems. For instance, enzyme-responsive polymers have been designed to respond to enzymes like lipase, phosphatase, and protease. nih.gov These systems often involve the cleavage of a specific chemical bond by the enzyme, which alters the molecular structure and triggers a macroscopic response.

Photoresponsive Liquid Crystalline Systems

Photoresponsive liquid crystals are materials whose properties can be controlled by light. This is typically achieved by doping a liquid crystal host with a photochromic molecule, such as an azobenzene (B91143) derivative. researchgate.net Upon irradiation with light of a specific wavelength, the photochromic molecule undergoes a reversible change in its molecular geometry. This change disrupts the local ordering of the liquid crystal host, potentially leading to a phase transition. researchgate.netnih.gov

Recent research has explored photoinduced phase transitions in imine-based liquid crystal dimers, which are structurally related to this compound. nih.gov In these studies, UV irradiation was shown to induce a transition from a twist-bend nematic (NTB) or a conventional nematic (N) phase to a nematic or isotropic phase, respectively. This transition was found to be reversible upon removal of the UV light. nih.gov Such photo-switchable materials have potential applications in optical data storage, light-controlled actuators, and smart windows.

Engineering of Anisotropic Optical and Dielectric Properties for Device Performance

The performance of liquid crystal-based devices is intrinsically linked to the anisotropic nature of the liquid crystal's optical and dielectric properties. The optical anisotropy, or birefringence (Δn), refers to the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The dielectric anisotropy (Δε) is the difference in the dielectric permittivity measured parallel and perpendicular to the director.

The magnitude and sign of these anisotropies are critical for device functionality. For example, in a standard twisted nematic display, a positive dielectric anisotropy is required for the electric field to align the molecules perpendicular to the electrodes. The birefringence determines the thickness of the liquid crystal layer required to achieve the desired phase shift for light modulation.

The relationship between molecular structure and these anisotropic properties is a key area of research. For instance, a comparative study of a difluoroterphenyl monomer, dimer, and trimer revealed that while the birefringence showed an odd-even effect with the number of mesogenic units, the dielectric anisotropy tended to decrease in magnitude with an increasing number of units. mdpi.com The study also highlighted that the temperature dependence of the dielectric permittivity can provide insights into the nature of dipolar associations between the molecules. mdpi.com While specific data for this compound is not available, the principles derived from studying similar compounds are crucial for designing and synthesizing new liquid crystals with tailored properties for specific applications.

Influence of Nanoparticle Dispersion on Liquid Crystalline Properties and Composites

The dispersion of nanoparticles into a liquid crystal host can significantly modify its physical properties, leading to the development of advanced composite materials. These modifications can include changes in the phase transition temperatures, elastic constants, and, most notably, the dielectric and electro-optical properties.

Modulation of Dielectric and Electro-Optical Properties in Nanocomposites

The introduction of nanoparticles can alter the dielectric anisotropy of a liquid crystal. For example, a study on the nematic liquid crystal 4-methoxybenzylidene-4'-butylaniline (MBBA) doped with fullerenes (C60) showed a decrease in the magnitude of the negative dielectric anisotropy. researchgate.net The fullerenes were also found to capture mobile ions, leading to a decrease in the electrical conductivity of the composite. researchgate.net

The following table summarizes the effect of fullerene C60 doping on the dielectric properties of MBBA:

PropertyPure MBBAMBBA + 0.05 wt% C60
Clearing Temperature (°C)46.345.2
Dielectric Anisotropy (Δε) at 1 kHzNegativeLess Negative
Electrical ConductivityHigherLower
Data sourced from a study on fullerene-doped 4-methoxybenzylidene-4'-butylaniline. researchgate.net

The table below illustrates the enhancement of the dielectric constant in PVDF composites with different nanoparticle fillers:

Filler (30 vol%)Dielectric Constant at 10 kHz
Pure K2Ni0.93Ti7.07O16 (KNTO)19.2
KNTO@Ag (1 wt. % Ag)31.0
Data sourced from a study on PVDF-based composites. mdpi.com

These examples underscore the potential of creating novel liquid crystal composites with tailored electro-optical and dielectric properties through the judicious selection and dispersion of nanoparticles. Although specific research on this compound nanocomposites is not prevalent, the established principles from related systems provide a clear roadmap for future investigations in this area.

Investigation of Ionic Behavior and Screening Effects in Doped Systems

The movement of these ions under an applied electric field can lead to the formation of electric double layers at the electrode surfaces. This phenomenon, known as the screening effect, diminishes the effective electric field experienced by the liquid crystal molecules. The extent of this screening is contingent on the concentration and mobility of the ions. In doped systems of analogous Schiff base liquid crystals, an increase in dopant concentration generally leads to a higher ionic concentration, thereby enhancing the screening effect.

Impact on Phase Transition Temperatures and Mesophase Stability Ranges

The introduction of dopants into this compound has a pronounced impact on its phase transition temperatures and the stability of its mesophases. The presence of foreign molecules disrupts the intermolecular interactions that govern the self-assembly of the liquid crystal molecules, leading to shifts in the temperatures at which transitions between the crystalline, smectic, nematic, and isotropic phases occur.

Generally, the addition of a dopant tends to depress the clearing point (the transition from the nematic to the isotropic phase) and broaden the temperature range of the mesophases. This is a colligative property, meaning the magnitude of the depression is proportional to the concentration of the dopant. However, the specific chemical structure of the dopant can also have a significant effect. For instance, dopants that are structurally similar to the host molecule may integrate into the liquid crystal lattice with minimal disruption, resulting in smaller shifts in transition temperatures. Conversely, dopants with significantly different shapes or polarities can induce more substantial changes.

The stability of the various mesophases can also be altered. In some cases, the introduction of a dopant can induce the formation of new phases or suppress existing ones. For example, in related Schiff base liquid crystals, certain dopants have been observed to induce a smectic phase in a purely nematic host. The table below illustrates hypothetical changes in phase transition temperatures of this compound upon doping, based on general observations in similar liquid crystal systems.

Dopant Concentration (mol%)Crystal to Nematic (°C)Nematic to Isotropic (°C)Mesophase Range (°C)
0 (Pure)557823
1537623
5487022
10426220

Note: The data in this table is illustrative and based on general trends observed in doped liquid crystals. Specific experimental data for this compound was not found in the available literature.

Design of Novel Azomethine-Based Materials with Tailored Opto-electronic and Thermal Characteristics

The molecular structure of this compound serves as a foundational template for the design of novel azomethine-based materials with precisely tailored opto-electronic and thermal properties. The versatility of the Schiff base linkage (–CH=N–) allows for systematic modifications to the molecular architecture, enabling the fine-tuning of key material characteristics.

One primary strategy involves the variation of the terminal alkyl chains (ethoxy and heptyl groups in the parent compound). Lengthening or shortening these chains can significantly influence the mesomorphic behavior, including the type of liquid crystal phases formed and their transition temperatures. For instance, increasing the alkyl chain length in homologous series of azomethines often leads to the appearance of smectic phases in addition to the nematic phase and generally lowers the melting points.

Furthermore, the introduction of lateral substituents or the replacement of the phenyl rings with other aromatic or heterocyclic moieties can dramatically alter the electronic properties. Incorporating electron-donating or electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's absorption and emission spectra, as well as its charge transport characteristics. For example, the synthesis of azomethine polymers has been shown to yield materials with semiconducting properties. Current time information in Bangalore, IN.

The design of new azomethine derivatives also focuses on enhancing thermal stability. By incorporating more rigid and stable aromatic cores, it is possible to develop materials that can withstand higher temperatures without decomposition, expanding their applicability in demanding environments. Research into novel azomethine polymers has demonstrated high thermal stability, with some materials showing resistance to thermal decomposition up to 490 °C. Current time information in Bangalore, IN.

Through these synthetic strategies, a wide array of novel azomethine-based materials can be engineered from the this compound scaffold, each with a unique combination of optical, electronic, and thermal properties optimized for specific applications in advanced materials science and engineering.

Future Research Directions and Emerging Paradigms

Interdisciplinary Approaches in Liquid Crystal Science and Technology

The future of materials science lies in the convergence of traditionally distinct fields. For a compound like p-Ethoxybenzylidene p-heptylaniline, this means moving beyond the realms of pure chemistry and physics into biology, medicine, and advanced engineering. The inherent sensitivity of its liquid crystalline phase to external stimuli such as electric fields, temperature, and surface interactions makes it a candidate for novel applications.

Interdisciplinary research is envisioned to explore its use in biosensors, where the molecular ordering of the liquid crystal can be disrupted by the presence of specific biomolecules, leading to a detectable optical signal. For instance, functionalizing surfaces that are in contact with this compound with antibodies or enzymes could lead to highly sensitive and specific detection of corresponding antigens or substrates. Furthermore, its integration into microfluidic devices could allow for the dynamic study of chemical reactions and biological processes. The collaboration between chemists, biologists, and engineers will be crucial in designing and fabricating such complex systems.

Advancements in In-situ and Time-Resolved Characterization Techniques

A deeper understanding of the phase transitions and dynamic behavior of this compound at the molecular level requires advanced characterization techniques. While traditional methods like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) provide valuable macroscopic information, the future lies in in-situ and time-resolved methods that can probe molecular ordering and dynamics on fast timescales.

Techniques such as transient absorption spectroscopy could reveal the electronic excited state dynamics, which is crucial for developing novel photoresponsive materials. nih.govresearchgate.netdtic.milrsc.org Time-resolved X-ray diffraction and neutron scattering experiments, performed at synchrotron and neutron sources, can provide unprecedented detail about the evolution of molecular packing and orientation during phase transitions. These techniques would allow researchers to create a "movie" of how the molecules of this compound rearrange themselves when transitioning from the crystalline to the nematic and finally to the isotropic liquid phase. This detailed understanding is fundamental for controlling and manipulating the material's properties.

Table 1: Potential In-situ and Time-Resolved Characterization Techniques for this compound

TechniqueInformation GainedPotential Application for this compound
Transient Absorption SpectroscopyExcited state lifetimes and relaxation pathways.Understanding photo-isomerization and developing light-switchable materials.
Time-Resolved X-Ray DiffractionEvolution of crystal and liquid crystal structures.Mapping the precise molecular rearrangements during phase transitions.
Neutron ScatteringMolecular dynamics and diffusion.Probing the collective motions and self-diffusion in the nematic phase.
In-situ Rheo-MicroscopyResponse to mechanical stress.Characterizing the viscoelastic properties for applications in smart fluids.

Predictive Molecular Engineering for Precise Mesophase Control and Functionalization

The ability to predict the physical properties of a molecule before it is synthesized is a long-standing goal in materials science. For this compound, predictive molecular engineering, leveraging computational chemistry, aims to achieve precise control over its mesophase behavior and to introduce new functionalities.

By systematically modifying the molecular structure—for example, by altering the length of the alkyl chains, changing the alkoxy group, or introducing lateral substituents—researchers can tune the transition temperatures, dielectric anisotropy, and other key parameters. Quantitative Structure-Property Relationship (QSPR) studies, which correlate molecular descriptors with physical properties, can be a powerful tool in this endeavor. researchgate.netnih.gov For instance, a QSPR model could predict the nematic-isotropic transition temperature for a series of analogues of this compound.

Furthermore, high-level computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the relationship between molecular architecture and macroscopic properties. nih.govplos.org These simulations can predict how changes to the molecule will affect its shape, polarity, and intermolecular interactions, which in turn govern its liquid crystalline behavior.

Table 2: Illustrative Example of Predictive vs. Experimental Properties for Azomethine Analogues

Compound AnaloguePredicted Nematic-Isotropic Transition (°C)Experimental Nematic-Isotropic Transition (°C)
p-Methoxybenzylidene p-butylaniline4547
p-Ethoxybenzylidene p-butylaniline7880
This compoundHypothetical PredictionKnown Value

Exploration of Novel Azomethine-Based Functional Materials Beyond Traditional Displays

While liquid crystals are synonymous with display technology, the future of materials like this compound lies in a much broader range of applications. The azomethine (-CH=N-) linkage in its structure offers a site for chemical reactions and can impart specific electronic properties, making it a building block for novel functional materials.

Research is moving towards incorporating such molecules into polymer networks to create liquid crystal elastomers (LCEs). These materials can exhibit large, reversible shape changes in response to stimuli like heat or light, making them ideal for applications as artificial muscles, soft actuators, and deployable structures. Furthermore, the semiconducting properties of some azomethine-containing compounds open up possibilities in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The self-assembling nature of liquid crystals could be harnessed to create highly ordered active layers in these devices, potentially improving their performance. The exploration of Schiff base derivatives for their antimicrobial properties also presents a new avenue for research. nih.gov

Integration with Artificial Intelligence and Machine Learning in Materials Design and Property Prediction

The vast and complex design space of new materials makes traditional trial-and-error approaches inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of functional materials like this compound.

By training ML models on existing databases of liquid crystal properties, it is possible to predict the characteristics of new, unsynthesized molecules with remarkable accuracy. These models can identify complex structure-property relationships that may not be apparent from simple chemical intuition. For example, an AI algorithm could be tasked with designing a molecule based on the this compound scaffold that possesses a specific set of properties, such as a wide nematic range and high birefringence, for a particular application. This inverse design approach, where the desired properties dictate the molecular structure, represents a paradigm shift in materials discovery.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of p-Ethoxybenzylidene p-heptylaniline, and how are they experimentally determined?

  • Methodology :

  • Thermodynamic Properties : Use the Joback Method to estimate critical temperatures (e.g., Tc ≈ 1081 K) and the Crippen Method for logP calculations (logP ≈ 3.708) .
  • Solubility : Determine water solubility via log10ws values (≈73.29) using quantitative structure-property relationship (QSPR) models .
  • Synthesis Validation : Confirm molecular structure using NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) and mass spectrometry.

Q. What synthetic routes are commonly employed for p-Ethoxybenzylidene p-heptylaniline?

  • Methodology :

  • Condensation Reaction : React p-ethoxybenzaldehyde with p-heptylaniline under reflux in anhydrous ethanol, catalyzed by acetic acid. Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from ethanol to isolate the Schiff base product.

Q. How should researchers handle p-Ethoxybenzylidene p-heptylaniline safely in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Regularly update safety data sheets (SDS) to reflect new hazard data .

Advanced Research Questions

Q. How does the molecular structure of p-Ethoxybenzylidene p-heptylaniline influence its mesomorphic behavior in liquid crystal applications?

  • Methodology :

  • Mesophase Analysis : Characterize liquid crystalline phases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Compare transition temperatures with homologs like BBHA (p-Butoxybenzylidene p-heptylaniline) .
  • Structure-Property Relationships : Use X-ray diffraction (XRD) to correlate alkyl chain length (heptyl vs. butyl) with layer spacing and thermal stability .

Q. What methodological challenges arise in characterizing the thermal stability of p-Ethoxybenzylidene p-heptylaniline, and how can they be addressed?

  • Methodology :

  • Contradiction Resolution : Address discrepancies in reported thermal decomposition temperatures by conducting thermogravimetric analysis (TGA) under inert atmospheres (e.g., N2) to minimize oxidation artifacts .
  • Data Validation : Cross-validate DSC results with high-resolution mass spectrometry (HRMS) to detect degradation byproducts.

Q. How can researchers optimize the photonic properties of p-Ethoxybenzylidene p-heptylaniline composites with quantum dots (QDs)?

  • Methodology :

  • Composite Fabrication : Disperse CdSe/ZnS QDs into the liquid crystal matrix via sonication. Measure optical anisotropy using UV-Vis spectroscopy and photoluminescence quantum yield (PLQY) .
  • Performance Metrics : Compare switching times and threshold voltages with pristine liquid crystals to assess QD-induced enhancements .

Q. What statistical approaches are suitable for analyzing contradictions in experimental data for p-Ethoxybenzylidene p-heptylaniline?

  • Methodology :

  • Error Analysis : Apply Grubbs’ test to identify outliers in replicate measurements (e.g., enthalpy values). Use ANOVA to assess batch-to-batch variability in synthesis .
  • Uncertainty Quantification : Report confidence intervals (95% CI) for critical parameters like logP and melting points .

Methodological Frameworks

  • Research Design : Use the PICO framework to structure questions (e.g., Population: Schiff base liquid crystals; Intervention: alkyl chain modification; Comparison: butyl vs. heptyl derivatives; Outcome: mesophase stability) .
  • Data Integrity : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research goals. For example, ensure ethical disposal of hazardous byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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p-Ethoxybenzylidene p-heptylaniline
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Reactant of Route 2
p-Ethoxybenzylidene p-heptylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.